![molecular formula C11H16N2O4S B1221392 delta1-Thienamycin CAS No. 77171-32-5](/img/structure/B1221392.png)
delta1-Thienamycin
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Description
Delta1-Thienamycin, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Mechanism of Action
Delta1-Thienamycin is characterized by its unique β-lactam ring structure, which is crucial for its antibacterial activity. The compound's mechanism involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. However, studies have indicated that this compound exhibits limited antibacterial activity compared to its parent compound, thienamycin. This reduced efficacy has been attributed to the presence of a less reactive β-lactam amide bond in this compound .
In Vitro Studies
In disc-diffusion assays, this compound demonstrated minimal antibacterial activity against various bacterial strains. Notably, it was found to be essentially devoid of activity against tested Gram-positive and Gram-negative bacteria . This lack of efficacy suggests that while the compound may possess structural similarities to other β-lactams, its pharmacological profile is significantly altered.
Comparative Analysis with Thienamycin
Thienamycin itself has shown broad-spectrum activity against several pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. In contrast, this compound's reduced activity raises questions about its viability as a standalone therapeutic agent. The following table summarizes the comparative antibacterial activities of thienamycin and this compound:
Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Notes |
---|---|---|---|
Thienamycin | Yes | Yes | Broad-spectrum activity |
This compound | No | No | Minimal to no detectable activity |
Potential Applications in Combination Therapy
Despite its limited standalone efficacy, this compound may hold potential in combination therapies. The concept of using beta-lactams in conjunction with other antibiotics has gained traction due to the rise of multidrug-resistant (MDR) pathogens. For instance, combining carbapenems like meropenem with beta-lactamase inhibitors has shown promise in enhancing therapeutic outcomes against resistant strains .
Case Studies and Research Findings
Several case studies have explored the implications of utilizing this compound in broader antibiotic strategies:
- Combination with Clavulanic Acid : Research indicates that when combined with clavulanic acid, certain β-lactams can effectively combat MDR Mycobacterium tuberculosis, a pathogen typically resistant to β-lactams due to chromosomal β-lactamase production .
- Structure-Activity Relationship (SAR) Studies : Detailed SAR analyses have been conducted to understand how structural modifications influence the antibacterial properties of beta-lactams. These studies emphasize the importance of specific functional groups in enhancing or diminishing activity against target bacteria .
Properties
CAS No. |
77171-32-5 |
---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
(2S,5S,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h4-6,8-9,14H,2-3,12H2,1H3,(H,16,17)/t5-,6-,8+,9-/m1/s1 |
InChI Key |
DZZINIRDDHWAGH-MTSNSDSCSA-N |
SMILES |
CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O |
Isomeric SMILES |
C[C@H]([C@H]1[C@H]2C=C([C@@H](N2C1=O)C(=O)O)SCCN)O |
Canonical SMILES |
CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O |
Synonyms |
delta(1)-thienamycin delta1-thienamycin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.